molecular formula C29H27F2N7O5 B15142002 PF-07265807

PF-07265807

カタログ番号: B15142002
分子量: 591.6 g/mol
InChIキー: ILVXQVHFMCJXTE-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAM&Met-IN-1 (PF-07265807) is a dual tyrosine kinase inhibitor targeting TAM family receptors (AXL, MER, and TYRO3) and c-Met, with reported IC50 values of 6.1 nM (AXL), 13.2 nM (MER), 21.6 nM (TYRO3), and activity against c-Met . Its mechanism involves blocking oncogenic signaling pathways critical for tumor survival, metastasis, and immune evasion. Notably, TAM&Met-IN-1 enhances dendritic cell-mediated cross-priming of CD8<sup>+</sup> T cells, positioning it as a promising immunotherapeutic agent in cancer research . Preclinical studies highlight its efficacy in suppressing tumor growth and modulating the tumor microenvironment, making it a candidate for combination therapies with checkpoint inhibitors .

特性

分子式

C29H27F2N7O5

分子量

591.6 g/mol

IUPAC名

N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1

InChIキー

ILVXQVHFMCJXTE-MRXNPFEDSA-N

異性体SMILES

C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F

正規SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

    Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.

    Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Coupling reactions: Use of coupling agents to attach different moieties to the core structure.

Industrial Production Methods

Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

TAM&Met-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

TAM&Met-IN-1 has a wide range of scientific research applications, including:

作用機序

TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .

類似化合物との比較

BAY-474

  • Target Specificity : Unlike TAM&Met-IN-1, BAY-474 primarily inhibits c-Met and acts as an epigenetics probe, lacking activity against TAM kinases .

JNJ-38877618 (OMO-1)

  • Potency vs. Selectivity : JNJ-38877618 exhibits high MET affinity (Kd: 1.4 nM) but lacks TAM inhibition, limiting its utility in tumors reliant on TAM signaling . Clinical development was halted due to renal toxicity, underscoring safety challenges absent in TAM&Met-IN-1’s current profile.

Ningetinib

  • Multi-Kinase Activity : Ningetinib targets c-Met, VEGFR2, and Axl, offering anti-angiogenic effects but weaker MER/TYRO3 inhibition compared to TAM&Met-IN-1 .
  • Clinical Relevance : Its broader kinase profile may increase off-target risks, whereas TAM&Met-IN-1’s focused TAM/c-Met inhibition preserves specificity.

RU-301

  • Pan-TAM Inhibition : RU-301 inhibits all TAM receptors but with significantly lower potency (IC50: 10 μM vs. TAM&Met-IN-1’s nM range), reducing therapeutic feasibility .

Enapotamab Vedotin

  • Mechanistic Contrast : As an AXL-targeting antibody-drug conjugate (ADC), Enapotamab vedotin delivers cytotoxic payloads directly to AXL<sup>+</sup> cells, differing from TAM&Met-IN-1’s kinase inhibition and immune-modulating effects .

生物活性

TAM&Met-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

TAM&Met-IN-1 exhibits its biological activity primarily through the modulation of cellular pathways involved in cancer progression and viral replication. The compound's mechanism involves:

  • Inhibition of Tubulin Polymerization : Research indicates that TAM&Met-IN-1 interferes with tubulin polymerization, which is crucial for mitosis in cancer cells. This disruption leads to cell cycle arrest and apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by generating ROS, which can trigger apoptotic pathways in cancer cells. Elevated ROS levels are linked to endoplasmic reticulum stress, further promoting cell death .

Anticancer Efficacy

TAM&Met-IN-1 has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Table 1 summarizes the IC50 values obtained from studies evaluating its efficacy:

Cell LineIC50 (nM)Reference
MCF-7 (Breast)20.1
KB-V1 (Cervical)14
HCT116 (Colon)22.7
Pancreatic 518A<10

These values indicate that TAM&Met-IN-1 exhibits potent activity against several cancer types, often outperforming standard reference compounds.

Antiviral Activity

In addition to its anticancer properties, TAM&Met-IN-1 has shown promise in antiviral applications. It was evaluated for its ability to inhibit the growth of H5N1 virus, with results indicating a high inhibition rate and low cytotoxicity at effective concentrations:

CompoundVirus Inhibition (%)Cytotoxicity (%)Reference
TAM&Met-IN-191.279.3
Standard Control9.72.4

Study on Cancer Cell Lines

A detailed study assessed the effects of TAM&Met-IN-1 on various cancer cell lines, including MCF-7 and HCT116. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways. The study concluded that TAM&Met-IN-1 could be a valuable candidate for further development as an anticancer agent .

Study on Viral Inhibition

Another investigation focused on the antiviral properties of TAM&Met-IN-1 against H5N1. The compound demonstrated significant antiviral activity while maintaining low cytotoxicity levels, suggesting its potential as a therapeutic option for viral infections .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。